N-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine

Quinazoline EGFR inhibitor Kinase selectivity

N-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine (CAS 688355-59-1) is a synthetic small molecule belonging to the 4-anilinoquinazoline class, a scaffold extensively validated in medicinal chemistry for tyrosine kinase inhibition. Its molecular formula is C21H15F2N3S (MW 379.43), featuring a 4-(4-fluorophenyl)amino group characteristic of approved EGFR inhibitors (e.g., gefitinib, erlotinib) and a 2-[(3-fluorophenyl)methylsulfanyl] substituent that differentiates it from clinically precedented analogs.

Molecular Formula C21H15F2N3S
Molecular Weight 379.43
CAS No. 688355-59-1
Cat. No. B2816995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine
CAS688355-59-1
Molecular FormulaC21H15F2N3S
Molecular Weight379.43
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=CC=C3)F)NC4=CC=C(C=C4)F
InChIInChI=1S/C21H15F2N3S/c22-15-8-10-17(11-9-15)24-20-18-6-1-2-7-19(18)25-21(26-20)27-13-14-4-3-5-16(23)12-14/h1-12H,13H2,(H,24,25,26)
InChIKeyLMZCKZWMDMKYJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Class Context of N-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine (CAS 688355-59-1)


N-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine (CAS 688355-59-1) is a synthetic small molecule belonging to the 4-anilinoquinazoline class, a scaffold extensively validated in medicinal chemistry for tyrosine kinase inhibition [1]. Its molecular formula is C21H15F2N3S (MW 379.43), featuring a 4-(4-fluorophenyl)amino group characteristic of approved EGFR inhibitors (e.g., gefitinib, erlotinib) and a 2-[(3-fluorophenyl)methylsulfanyl] substituent that differentiates it from clinically precedented analogs [2]. The compound is primarily distributed as a research-grade chemical by specialty chemical suppliers, with typical purity specifications of 95% [2].

Why Generic 4-Anilinoquinazoline Substitution Is Not Straightforward for N-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine


The 4-anilinoquinazoline pharmacophore is shared by numerous kinase inhibitors, yet substituent identity at the quinazoline 2-position profoundly influences target selectivity, metabolic stability, and off-target profiles [1]. The target compound carries a 2-(3-fluorobenzyl)thioether moiety, which is structurally distinct from the 2-unsubstituted, 2-methyl, or 2-alkoxy variants found in gefitinib, erlotinib, and lapatinib. Literature on related quinazoline-N-4-fluorophenyl derivatives demonstrates that even minor peripheral modifications yield widely divergent cytotoxicity profiles (IC50 ranging from 4.36 µM to >30 µM across structurally similar analogs), confirming that 4-anilinoquinazoline analogs cannot be assumed interchangeable without empirical comparison [1][2].

Direct Comparative Evidence for N-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine (CAS 688355-59-1) in Relevant Assays


Structural Differentiation: 2-(3-Fluorobenzyl)thioether Substituent Versus Standard 4-Anilinoquinazoline EGFR Inhibitors

The target compound possesses a 2-[(3-fluorophenyl)methylsulfanyl] (i.e., 3-fluorobenzyl thioether) substituent at the quinazoline C2 position. This represents a structural departure from gefitinib (2-unsubstituted with 3-chloro-4-fluoroaniline), erlotinib (2-unsubstituted with 3-ethynylaniline), and lapatinib (2-unsubstituted with 3-chloro-4-(3-fluorobenzyloxy)aniline). In the quinazoline-N-4-fluorophenyl series characterized by Geesi (2024), all four active analogs (4a–d) lack a C2-thioether substituent and instead carry variable substituents at the N4-phenyl ring or quinazoline C6/C7 positions [1][2]. No direct head-to-head experimental comparison between the target compound and these analogs has been published.

Quinazoline EGFR inhibitor Kinase selectivity

Class-Level Cytotoxicity Range in Structurally Related Quinazoline-N-4-Fluorophenyl Derivatives

In the closest published analog series (Geesi 2024), quinazoline-N-4-fluorophenyl derivatives 4a–d exhibited antiproliferative IC50 values spanning 4.36 ± 0.3 µM to 31.86 ± 2.4 µM against human cancer cell lines [1]. The most potent analog (4b) showed IC50 values of 7.34 ± 0.7 µM (HCT116 colorectal) and 4.36 ± 0.3 µM (HepG2 hepatocellular). Against isolated enzyme targets, compound 4b inhibited EGFR with IC50 = 68.2 ± 1.54 nM and VEGFR-2 with IC50 = 189 ± 5.66 nM [2]. The target compound (CAS 688355-59-1) was not included in this series; its activity remains uncharacterized. These values establish a benchmark range for the N-4-fluorophenyl quinazoline scaffold class, against which the target compound may be compared once experimental data become available.

Cytotoxicity HCT116 HepG2 Anticancer

Computational Docking Profile for Structurally Related Quinazoline-N-4-Fluorophenyl Analogs

Molecular docking studies on the Geesi 4a–d series revealed that all four compounds exhibit favorable binding poses within the carbonic anhydrase IX (CAIX) active site, with binding energies of −37.40 kcal/mol [1]. For EGFR and VEGFR-2, compound 4b demonstrated key hydrogen-bond interactions with Met793 (EGFR hinge region) and Asp1046 (VEGFR-2 DFG motif), respectively [2]. The target compound's 2-thioether substituent is anticipated to alter the binding pose at the quinazoline C2-adjacent pocket, which in EGFR structures contacts the gatekeeper residue (Thr790) — a region critical for overcoming T790M-mediated resistance [2]. No docking or crystallographic data exist specifically for the target compound.

Molecular docking CAIX EGFR VEGFR-2

Recommended Application Scenarios for N-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine (CAS 688355-59-1) Based on Available Class-Level Evidence


Structure-Activity Relationship (SAR) Probe for C2-Thioether Quinazoline Kinase Inhibitors

The target compound serves as a rationally selected SAR probe to interrogate the effect of a 2-thioether substituent on kinase selectivity and cellular potency within the 4-anilinoquinazoline scaffold. The Geesi (2024) series defines the activity baseline for 2-unsubstituted N-4-fluorophenyl quinazolines (HCT116 IC50 ~7.3 µM; EGFR IC50 ~68 nM [1][2]); incorporating the target compound into the same assay panel would directly quantify the C2-thioether contribution — a critical data point for medicinal chemistry programs optimizing EGFR/VEGFR-2 dual inhibitors.

Computational Chemistry and Docking-Based Virtual Screening

The target compound's unique 2-[(3-fluorophenyl)methylsulfanyl] group makes it suitable for docking studies against kinases where the C2-adjacent pocket (including the gatekeeper residue) influences inhibitor selectivity [1][2]. Procurement for in silico profiling against EGFR T790M, VEGFR-2, and CAIX using established PDB structures (1M17, 1YWN, 3IAI) would provide preliminary binding-mode predictions before committing to synthesis of a focused C2-thioether library.

Metabolic Stability Assessment of 2-Thioether-Containing 4-Anilinoquinazolines

The thioether linkage at C2 introduces a potential site for CYP450-mediated S-oxidation, which may yield sulfoxide and sulfone metabolites with distinct pharmacological properties. The target compound can be used as a model substrate in human liver microsome stability assays to benchmark metabolic liability relative to 2-unsubstituted 4-anilinoquinazolines, for which extensive ADME data exist [1][2].

Negative Control or Selectivity Counter-Screen in FLT3-Targeted Quinazoline Programs

Vendor-supplied annotations suggest potential relevance to FLT3-mutant contexts [1]. While unvalidated by peer-reviewed data, the compound may serve as a structurally matched negative control in FLT3 inhibitor screening cascades, provided its lack of FLT3 activity is experimentally confirmed against a known FLT3 inhibitor (e.g., quizartinib or gilteritinib) in both biochemical and cellular assays.

Quote Request

Request a Quote for N-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.